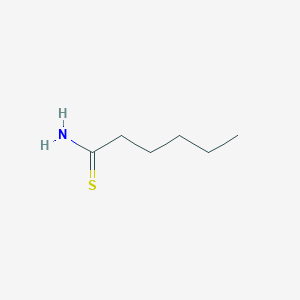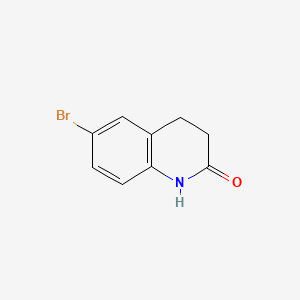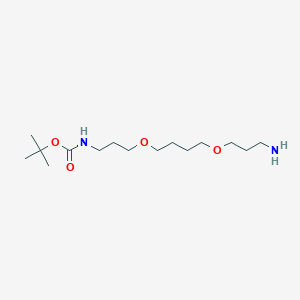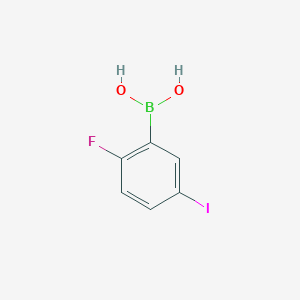
2-Fluoro-5-iodophenylboronic acid
Overview
Description
“2-Fluoro-5-iodophenylboronic acid” is a chemical compound with the linear formula FC6H3(I)B(OH)2 . It is used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-iodophenylboronic acid” is represented by the SMILES string OB(O)c1cc(I)ccc1F . This indicates that the compound has a phenyl ring with fluorine and iodine substituents at the 2nd and 5th positions, respectively, and a boronic acid group .
Chemical Reactions Analysis
“2-Fluoro-5-iodophenylboronic acid” can participate in various chemical reactions. For instance, it can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
Physical And Chemical Properties Analysis
“2-Fluoro-5-iodophenylboronic acid” is a solid with a melting point of over 230°C . It has a molecular weight of 265.82 g/mol . The compound’s exact mass and monoisotopic mass are 265.94114 g/mol .
Scientific Research Applications
Cancer Drug Synthesis
2-Fluoro-5-iodophenylboronic acid is significantly used in the synthesis of pharmaceuticals, especially those targeting cancer treatments. It serves as a precursor in the creation of complex molecules designed to interact with specific cancer cells .
Diagnostic Medicine - PET Imaging
This compound is also instrumental in producing radiotracers for Positron Emission Tomography (PET) imaging, which is a powerful diagnostic tool in medicine .
Antibacterial and Antibiofilm Activity
Research has shown that 2-Fluoro-5-iodophenylboronic acid exhibits antibacterial and antibiofilm activities, which are crucial in combating bacterial infections and preventing the formation of biofilms .
Sensing Applications
The compound’s interactions with diols and strong Lewis bases like fluoride or cyanide anions make it valuable in various sensing applications, including homogeneous assays and heterogeneous detection .
Future Directions
The future directions of “2-Fluoro-5-iodophenylboronic acid” could involve its use in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . Additionally, its halogenated derivatives have shown antibacterial and antibiofilm activity against certain Vibrio species, suggesting potential applications in combating bacterial infections .
properties
IUPAC Name |
(2-fluoro-5-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDCZSOVJLEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584395 | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodophenylboronic acid | |
CAS RN |
866683-41-2 | |
| Record name | 2-Fluoro-5-iodophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential mechanisms of action of FIPBA against Vibrio species?
A1: While the exact mechanism of action of FIPBA is not fully elucidated in the provided research [], the study suggests that FIPBA, along with 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA), can hinder several virulence factors in Vibrio parahaemolyticus. These include:
Q2: What is the significance of FIPBA's antibiofilm activity in the context of food safety?
A2: The research highlights that FIPBA can effectively inhibit biofilm formation by Vibrio parahaemolyticus on the surface of squid and shrimp models []. This is significant because:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

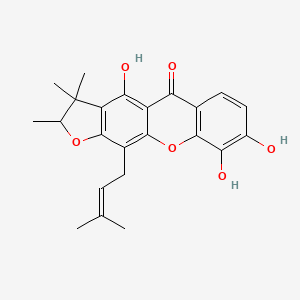



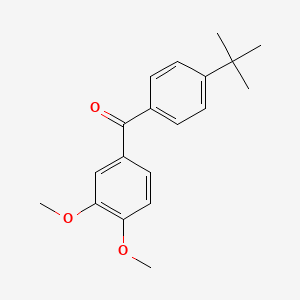
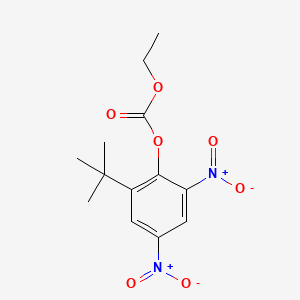



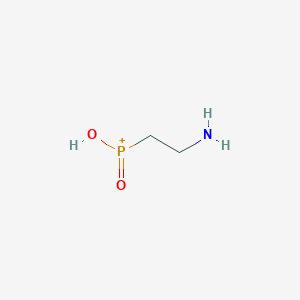
![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)
